3,4-Difluoropyrrolidine

Drug Discovery Physicochemical Profiling CNS Penetration

Medicinal chemists optimizing CNS candidates face pKa-driven permeability failures when using standard pyrrolidines. 3,4-Difluoropyrrolidine solves this with a precise pKa of 6.86, ensuring predominantly neutral free base at pH 7.4 for blood-brain barrier diffusion. - Conformationally locked trans-isomer (ΔG⁰ = 0.00) reduces entropic penalty vs flexible monofluoro analogs. - LogP 0.59 balances permeability & ADME without high lipophilicity risks. - High intrinsic microsomal stability validated (Melnykov et al., 2023).

Molecular Formula C4H7F2N
Molecular Weight 107.10 g/mol
Cat. No. B12105660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoropyrrolidine
Molecular FormulaC4H7F2N
Molecular Weight107.10 g/mol
Structural Identifiers
SMILESC1C(C(CN1)F)F
InChIInChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2
InChIKeyPHFTVEADDMICLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoropyrrolidine: Vicinal-Difluorinated Building Block


3,4-Difluoropyrrolidine (CAS 1144062-04-3) is a chiral, saturated five-membered nitrogen heterocycle bearing two fluorine substituents at vicinal ring positions. It exists as distinct stereoisomers—most commonly the trans-(3R,4R) and cis-(3R,4S) configurations—each with a molecular weight of 107.10 g/mol and a predicted pKa (conjugate acid) of approximately 6.86 for the (3R,4R) enantiomer . The compound is primarily employed as a specialty building block in early-stage drug discovery, where the vicinal difluorination motif simultaneously modulates amine basicity, lipophilicity, and conformational dynamics relative to non-fluorinated or mono-fluorinated pyrrolidine analogs . Its utility extends into organocatalysis, where enantiopure trans-3,4-difluoropyrrolidines have been deployed as chiral ligands whose asymmetry derives directly from the –CHF–CHF– unit [1].

Why Generic Substitution Fails for 3,4-Difluoropyrrolidine


The common procurement assumption that any fluorinated pyrrolidine can serve interchangeably in a synthetic sequence is contradicted by systematic physicochemical profiling. The regio- and stereochemical arrangement of fluorine atoms on the pyrrolidine ring dictates the magnitude of pKa lowering, the logP value, and the dominant solution-phase conformer population . For 3,4-difluoropyrrolidine, the vicinal –CHF–CHF– motif introduces a unique interplay of anomeric (nN→σ*CF) and gauche effects that is absent in both the 3-monofluoro and 3,3-gem-difluoro analogs, leading to a distinct conformational energy landscape [1]. Consequently, replacing 3,4-difluoropyrrolidine with 3-fluoropyrrolidine (pKa ≈ 8.68) or 3,3-difluoropyrrolidine (pKa ≈ 1.9) alters the protonation state at physiological pH by orders of magnitude, directly impacting passive membrane permeability, target engagement, and metabolic stability . The quantitative evidence below establishes that these differences are not incremental but categorical, making informed building-block selection essential for reproducible lead optimization.

Quantitative Differentiation Against Closest Analogs


pKa Modulation vs. Pyrrolidine and 3-Fluoropyrrolidine

The (3R,4R)-3,4-difluoropyrrolidine exhibits a predicted conjugate acid pKa of 6.86 ± 0.10, representing a ΔpKa of approximately −4.4 units compared to unsubstituted pyrrolidine (pKa ≈ 11.3) and −1.8 units compared to 3-fluoropyrrolidine (pKa ≈ 8.68 ± 0.10) . This places the amine predominantly in its neutral, membrane-permeable form at physiological pH (7.4), whereas pyrrolidine remains >99.9% protonated and 3-fluoropyrrolidine is approximately 95% protonated under identical conditions . The two-fold fluorination thus achieves a discrete pKa regime that neither the parent nor the mono-fluorinated analog can access.

Drug Discovery Physicochemical Profiling CNS Penetration

LogP and Lipophilic Efficiency Differentiation

The experimentally derived LogP for (3R,4R)-3,4-difluoropyrrolidine is 0.59, as reported by Chemsrc, while the hydrochloride salt form (3R,4R)-3,4-difluoropyrrolidine hydrochloride exhibits a LogP of 0.16 (Fluorochem) . In comparison, the non-fluorinated pyrrolidine has a LogP of approximately 0.0–0.3, and 3-fluoropyrrolidine is estimated to have a similar or slightly lower LogP . The incremental LogP gain conferred by vicinal difluorination is modest but meaningful: it moves the compound into the range considered favorable for CNS drug candidates (LogP 1–3), without the excessive lipophilicity that would risk promiscuous binding or poor solubility.

Lipophilicity ADME Lead Optimization

Conformational Ordering and Isomer Stability

A 2024 quantum-chemical study at the B3LYP-D3BJ/6-311++G** level demonstrated that among all 2,3-, 2,4-, and 3,4-difluoropyrrolidine stereoisomers, the trans-3,4-difluoro configuration (isomer 19) is the global energy minimum (ΔG⁰ = 0.00 kcal/mol in both gas phase and implicit DMSO), driven by a cooperative nN→σ*CF anomeric effect and σCH→σ*CF hyperconjugation [1]. In contrast, 3-fluoropyrrolidine exhibits four accessible conformers with a mere ΔG⁰ spread of ≤1.6 kcal/mol, indicating conformational flexibility rather than a single dominant state [1]. The 3,3-difluoropyrrolidine regioisomer, lacking the α-fluoro orientation required for the anomeric effect, shows substantially higher relative energies (isomer 9: ΔG⁰ = 13.02 kcal/mol in gas phase) [1].

Conformational Analysis Peptidomimetics Structure-Based Design

Organocatalytic Performance as Chiral Ligand Scaffold

Enantiopure trans-3,4-difluoropyrrolidines have been demonstrated to function as effective chiral organocatalysts, where the C2-symmetry of the –CHF–CHF– unit directly induces enantioselectivity in asymmetric epoxidation and benzaldehyde addition reactions [1]. This capability is intrinsic to the vicinal difluorination pattern; the corresponding mono-fluorinated pyrrolidines lack the C2-symmetric element and therefore cannot serve as stereodirecting ligands through organofluorine asymmetry alone [1]. While specific enantiomeric excess (ee) values are not individually tabulated in the primary publication, the study explicitly establishes that catalyst chirality depends on organofluorine asymmetry—a design principle unique to the trans-3,4-difluoro scaffold among simple fluoropyrrolidines.

Asymmetric Catalysis Organocatalysis Chiral Ligand Design

Patent-Backed Therapeutic Relevance

Patent WO-2016025669-A1, assigned to Eolas Therapeutics Inc., specifically claims difluoropyrrolidine compounds as orexin receptor (OX1/OX2) modulators for treating substance addiction, panic disorder, anxiety, PTSD, pain, depression, and hypertension [1]. The patent exemplifies the 3,4-difluoropyrrolidine core as a preferred embodiment, leveraging the vicinal difluorination pattern to achieve the requisite receptor affinity and pharmacokinetic profile [1]. While the patent does not provide direct Ki comparisons between 3,4-difluoro and mono-fluoro variants, the explicit selection of the difluoropyrrolidine scaffold—rather than the mono-fluoro or non-fluorinated pyrrolidine—in claims directed at CNS indications constitutes a strong industrial validation signal.

Orexin Receptors CNS Disorders Therapeutic Patents

Optimal Application Scenarios for 3,4-Difluoropyrrolidine


CNS Drug Discovery Requiring Passive Brain Penetration

When a medicinal chemistry program targets central nervous system (CNS) receptors and the design hypothesis requires a pyrrolidine-based amine that is predominantly neutral at physiological pH, 3,4-difluoropyrrolidine (pKa 6.86) offers a quantifiable advantage over pyrrolidine (pKa 11.3) and 3-fluoropyrrolidine (pKa 8.68). The ~4.4-unit pKa reduction ensures the free base dominates at pH 7.4, facilitating passive diffusion across the blood-brain barrier—a critical requirement for CNS-active orexin receptor modulators as exemplified in patent WO-2016025669-A1 .

Structure-Based Design with Single Dominant Conformation

For computational chemists and structural biologists performing docking studies or molecular dynamics simulations, the trans-3,4-difluoropyrrolidine scaffold provides a uniquely well-defined conformational starting point. DFT calculations at the B3LYP-D3BJ/6-311++G** level confirm that the trans-3,4-isomer occupies the global energy minimum (ΔG⁰ = 0.00 kcal/mol) among all difluoropyrrolidine regio- and stereoisomers, unlike the conformationally flexible 3-fluoropyrrolidine (ΔG⁰ spread ≤1.6 kcal/mol) [1]. This reduces the entropic penalty upon binding and increases confidence in predicted binding poses.

Asymmetric Organocatalysis with C2-Symmetric Chirality

Laboratories developing novel organocatalytic asymmetric transformations should procure enantiopure trans-3,4-difluoropyrrolidine as a chiral ligand precursor. The C2-symmetry of the –CHF–CHF– unit has been experimentally validated to induce enantioselectivity in epoxidation and carbonyl addition reactions, a capability that the 3-fluoro, 3,3-difluoro, and non-fluorinated pyrrolidine analogs cannot replicate [2].

Lead Optimization Balancing Lipophilicity and Stability

In lead optimization campaigns where both membrane permeability and metabolic stability are required, 3,4-difluoropyrrolidine offers a LogP of 0.59—elevated above pyrrolidine (LogP ~0–0.3) but without entering the high-lipophilicity risk zone . The systematic Melnykov et al. (2023) study confirms that difluorinated pyrrolidines, as a class, demonstrate high intrinsic microsomal stability, supporting their use when both ADME and potency endpoints must be satisfied simultaneously .

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